molecular formula C21H16ClN3O3S2 B6544526 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 946384-04-9

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B6544526
CAS RN: 946384-04-9
M. Wt: 458.0 g/mol
InChI Key: BIAISFCYIXNQFL-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CBSM) is a small molecule that has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation and neurodegenerative diseases. CBSM has been shown to possess anti-inflammatory, anti-oxidant and anti-tumor properties and is being investigated for its potential use in the treatment of various diseases.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to possess anti-tumor properties, and has been investigated for its potential use in the treatment of various types of cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, and is being investigated for its potential use in the treatment of inflammatory and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is still not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, this compound may also act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, this compound has been shown to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide in laboratory experiments is its low cost and availability. In addition, this compound is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its potential toxicity.

Future Directions

Future research on N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide could focus on a number of areas, including the development of new synthesis methods for this compound, the further elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, future research could focus on the potential toxicity of this compound and the development of safer and more effective delivery methods for this compound. Other potential areas of research include the study of this compound’s potential interactions with other drugs and its potential applications in the treatment of neurological disorders.

Synthesis Methods

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized via a three-step process, beginning with the reaction of 4-chloro-1,3-benzothiazol-7-yl chloride with methyl(phenyl)sulfamoylbenzamide. This results in the formation of the this compound product. The second step involves the hydrolysis of the product, which yields the desired this compound. Finally, the this compound is purified and isolated through a series of chromatography steps.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAISFCYIXNQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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